molecular formula C7H7Br B15469239 7-Bromobicyclo[2.2.1]hepta-2,5-diene CAS No. 52217-33-1

7-Bromobicyclo[2.2.1]hepta-2,5-diene

Cat. No.: B15469239
CAS No.: 52217-33-1
M. Wt: 171.03 g/mol
InChI Key: NGMRVQDSZACWFY-UHFFFAOYSA-N
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Description

7-Bromobicyclo[2.2.1]hepta-2,5-diene is a specialized brominated derivative of the bicyclo[2.2.1]heptadiene scaffold. This compound features a reactive carbon-bromine bond on its bridgehead carbon, making it a valuable electrophilic intermediate in synthetic organic chemistry. It is primarily used as a key building block for the construction of more complex, functionally rich molecular architectures, particularly in pharmaceutical discovery and materials science. Researchers value this reagent for its potential in cross-coupling reactions, such as Suzuki or Negishi couplings, to form new carbon-carbon bonds. The bicyclo[2.2.1]heptadiene core is a privileged structure in medicinal chemistry, often explored for its unique three-dimensional geometry and potential in probing biological systems. For example, related bicyclo[2.2.1]hepta-2,5-diene derivatives have been identified as key scaffolds in the development of potent inhibitors for therapeutic targets like Branched-Chain Amino Acid Aminotransferase (BCAT1) . The bromine atom offers a strategic handle for further functionalization, allowing scientists to incorporate this strained bicyclic system into larger, target-oriented molecules. This product is intended for research purposes as a chemical intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

52217-33-1

Molecular Formula

C7H7Br

Molecular Weight

171.03 g/mol

IUPAC Name

7-bromobicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C7H7Br/c8-7-5-1-2-6(7)4-3-5/h1-7H

InChI Key

NGMRVQDSZACWFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=CC1C2Br

Origin of Product

United States

Comparison with Similar Compounds

Parent Diene: Bicyclo[2.2.1]hepta-2,5-diene (nbd*)

The unsubstituted parent compound, bicyclo[2.2.1]hepta-2,5-diene (nbd*), is a foundational structure in asymmetric catalysis. Its rigid bicyclic framework and conjugated diene system make it an effective chiral ligand for transition metals like rhodium and palladium. For example, Hayashi et al. demonstrated its utility in enantioselective transformations, leveraging its stereochemical rigidity to control reaction outcomes .

Key Differences :

  • Reactivity : Unlike the brominated derivative, the parent diene lacks electrophilic substituents, making it more suitable for π-coordination with metals.
  • Applications : Primarily used in catalysis, whereas brominated analogs are geared toward synthetic intermediates.

2,5-Dibenzylbicyclo[2.2.1]hepta-2,5-diene

This derivative features benzyl groups at positions 2 and 5, enhancing steric bulk and electronic complexity. The (1R,4R)-stereoisomer has been synthesized via iterative cross-coupling strategies, showcasing its role in constructing chiral catalysts .

Comparison with 7-Bromo Derivative :

  • Steric Effects : Benzyl groups introduce significant steric hindrance, whereas bromine at position 7 primarily alters electronic properties.
  • Molecular Weight : The dibenzyl variant (C21H20, MW 272.16 g/mol) is heavier than the brominated analog (C7H9Br, MW 173.05 g/mol) .

7-Oxabicyclo[2.2.1]hepta-2,5-diene

Replacing the C7 carbon with oxygen creates an oxygen-containing analog (C6H6O).

Key Contrast :

  • Electronic Properties : Oxygen’s electronegativity alters electron distribution compared to bromine’s polarizable halogen nature.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Applications References
7-Bromobicyclo[2.2.1]heptane C7H11Br Br at C7 173.05 Brominated polymers, catalysts
Bicyclo[2.2.1]hepta-2,5-diene C7H8 None 92.14 Chiral ligands in catalysis
2,5-Dibenzylbicyclo[2.2.1]hepta-2,5-diene C21H20 Benzyl at C2, C5 272.16 Chiral catalyst synthesis
7-Oxabicyclo[2.2.1]hepta-2,5-diene C6H6O O at C7 94.11 Underexplored (structural studies)

Q & A

Basic Research Questions

Q. How can 7-Bromobicyclo[2.2.1]hepta-2,5-diene be synthesized, and what purification methods are recommended?

  • Methodological Answer : The compound is typically synthesized via bromination of the parent bicyclo[2.2.1]hepta-2,5-diene using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) to separate brominated isomers, followed by recrystallization in non-polar solvents. Confirm purity via thin-layer chromatography (TLC) and gas chromatography–mass spectrometry (GC-MS) .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to identify the bromine-induced deshielding effects on adjacent protons (e.g., δ 5.5–6.5 ppm for olefinic protons) and carbons.
  • IR : Detect C-Br stretching vibrations at ~550–650 cm1^{-1}.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+^+] at m/z 189.09) and bromine isotope patterns (1:1 ratio for 79^{79}Br/81^{81}Br) using high-resolution MS .

Q. How does the bicyclic framework influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The strained bicyclo[2.2.1]heptane system enhances electrophilic substitution at the brominated position. For example, Suzuki-Miyaura coupling requires Pd catalysts (e.g., Pd(PPh3_3)4_4) and optimized base conditions (e.g., K2_2CO3_3 in DMF) to maintain ring integrity. Monitor reaction progress via 1^{1}H NMR for real-time tracking of bromine displacement .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in regioselectivity data for Diels-Alder reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition-state energies and regioselectivity. Compare computed activation barriers for endo vs. exo pathways with experimental yields. For conflicting data, re-evaluate solvent effects (e.g., toluene vs. THF) and steric parameters using molecular dynamics simulations .

Q. What strategies mitigate competing side reactions (e.g., dehydrohalogenation) during functionalization of this compound?

  • Methodological Answer :

  • Temperature Control : Limit dehydrohalogenation by conducting reactions below 40°C.
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Catalyst Screening : Test Pd/NHC complexes for enhanced selectivity in cross-coupling reactions. Validate via GC-MS and 19^{19}F NMR (if fluorinated analogs are synthesized) .

Q. How can discrepancies in reported cytotoxicity data for brominated bicyclo derivatives be reconciled?

  • Methodological Answer : Standardize assay conditions (e.g., MTT vs. resazurin assays) and cell lines (e.g., HeLa vs. HEK293). Perform dose-response curves (0.1–100 µM) with triplicate measurements. Use HPLC to confirm compound stability in cell culture media and rule out degradation artifacts .

Q. What advanced techniques assess the environmental persistence of this compound in indoor surfaces?

  • Methodological Answer : Apply microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to study adsorption/desorption kinetics on model surfaces (e.g., silica or cellulose). Quantify half-life under UV/ozone exposure using GC-MS. Compare with computational predictions from EPI Suite or SPARC .

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